molecular formula C23H24ClN7 B11286435 N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11286435
M. Wt: 433.9 g/mol
InChI Key: HBSMIRXDDXZKJF-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. It is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors. The reaction conditions often involve the use of formic acid or triethyl orthoformate as a one-carbon source reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been primarily studied for its anticancer properties. It inhibits key enzymes involved in tumor growth and has shown effectiveness against various cancer cell lines. The compound's unique structure enhances its selectivity and potency against specific biological targets .

Case Studies:

  • In vitro Studies:
    • Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast (MCF7) and lung (NCI-H460) cancers.
    • A comparative analysis of IC50 values demonstrated that it outperforms some existing anticancer agents in terms of potency .
  • Table of Anticancer Activity:
Compound Cell Line IC50 (µM)
Compound AMCF7 (breast cancer)3.79
Compound BNCI-H460 (lung cancer)42.30
This compoundTBDTBD

Neuropharmacological Applications

Potential in Treating Mental Disorders:
The compound is also being explored for its neuropharmacological properties, particularly in the treatment of schizophrenia and depression. The piperazine ring is known for its interaction with neurotransmitter systems, which may contribute to anxiolytic and antidepressant effects .

Research Findings:
Studies have indicated that derivatives similar to this compound can promote neurite outgrowth, suggesting potential applications in neurodegenerative diseases .

Summary of Findings

This compound represents a promising candidate for further research in both oncology and neuropharmacology due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological properties.

Biological Activity

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

  • Molecular Formula : C23H24ClN7
  • Molecular Weight : 433.94 g/mol
  • CAS Number : 887467-51-8

The compound features a complex structure with a fused bicyclic system that includes nitrogen atoms, contributing to its unique chemical properties. The presence of a chloro group, methyl group, and a phenylpiperazine moiety enhances its selectivity and potency against specific biological targets .

Anticancer Potential

This compound has been primarily investigated for its anticancer properties. Research indicates that this compound inhibits key enzymes involved in tumor growth, making it a candidate for cancer therapy.

Key Findings :

  • Inhibition of Tumor Growth : The compound has shown efficacy in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant cytotoxicity.
  • Mechanism of Action : It is believed to act by inhibiting cell cycle progression and inducing apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition .

Neuropharmacological Effects

In addition to its anticancer activity, this compound has been explored for its neuropharmacological properties. It may have applications in treating disorders such as schizophrenia and depression due to its ability to modulate neurotransmitter systems.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyBiological ActivityCell LineIC50 Value
Bouabdallah et al. (2022)AnticancerMCF73.79 µM
Huang et al. (2022)CDK2 InhibitionMCF70.98 µM
Kumar et al. (2022)CytotoxicityHCT1160.39 µM

These findings suggest that this compound exhibits promising biological activity across different therapeutic areas.

Properties

Molecular Formula

C23H24ClN7

Molecular Weight

433.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24ClN7/c1-16-14-17(24)8-9-20(16)26-21-19-15-25-29(2)22(19)28-23(27-21)31-12-10-30(11-13-31)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28)

InChI Key

HBSMIRXDDXZKJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C

Origin of Product

United States

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